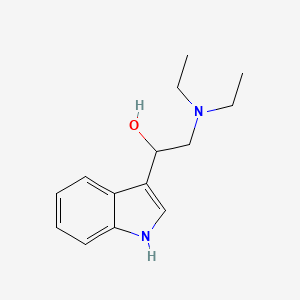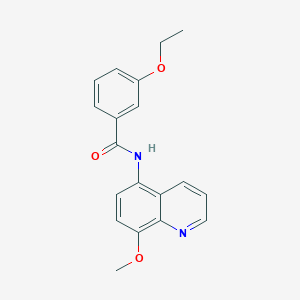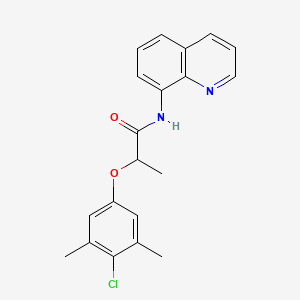![molecular formula C19H22ClFN2O B11337547 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B11337547.png)
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[2-(2-chlorophényl)-2-(diéthylamino)éthyl]-2-fluorobenzamide est un composé organique synthétique caractérisé par la présence d'un groupe chlorophényle, d'un groupe diéthylaminoéthyle et d'un fragment de fluorobenzamide
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[2-(2-chlorophényl)-2-(diéthylamino)éthyl]-2-fluorobenzamide implique généralement la réaction du chlorure de 2-chlorobenzoyle avec le N,N-diéthyl-2-aminoéthanol en présence d'une base telle que la triéthylamine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse du chlorure d'acyle. L'intermédiaire résultant est ensuite mis à réagir avec la 2-fluoroaniline pour former le produit final. Les conditions réactionnelles comprennent le maintien d'une plage de température de 0 à 5 °C lors de l'addition des réactifs et l'agitation ultérieure à température ambiante pendant plusieurs heures.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle, utilisant des réacteurs à écoulement continu pour améliorer l'efficacité et le rendement de la réaction. L'utilisation de systèmes automatisés pour l'addition des réactifs et le contrôle de la température garantit une qualité de produit constante et minimise le risque de réactions secondaires.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[2-(2-chlorophényl)-2-(diéthylamino)éthyl]-2-fluorobenzamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium, conduisant à la formation d'amines ou d'alcools.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les atomes de chlore ou de fluor sont remplacés par d'autres nucléophiles tels que des amines, des thiols ou des alcoolates.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique, trioxyde de chrome dans l'acide acétique.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre, borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Nucléophiles tels que l'ammoniac, les thiols ou les alcoolates dans des solvants polaires comme le diméthylsulfoxyde (DMSO) ou la diméthylformamide (DMF).
Principaux produits
Oxydation : Acides carboxyliques, cétones.
Réduction : Amines, alcools.
Substitution : Amines substituées, thiols, éthers.
Applications de la recherche scientifique
Le N-[2-(2-chlorophényl)-2-(diéthylamino)éthyl]-2-fluorobenzamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel comme sonde biochimique pour étudier les interactions enzymatiques et la liaison aux récepteurs.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spéciaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du N-[2-(2-chlorophényl)-2-(diéthylamino)éthyl]-2-fluorobenzamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modifiant leur activité et conduisant à des effets en aval. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans les voies inflammatoires, réduisant ainsi l'inflammation et la douleur.
Applications De Recherche Scientifique
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[2-(2-chlorophényl)-2-(diéthylamino)éthyl]-2-chlorobenzamide
- N-[2-(2-chlorophényl)-2-(diéthylamino)éthyl]-2-bromobenzamide
- **N-[2-(2-chlorophényl)-2-(diéthylamino)éthyl]-2-iodobenzamide
Unicité
Le N-[2-(2-chlorophényl)-2-(diéthylamino)éthyl]-2-fluorobenzamide est unique en raison de la présence de l'atome de fluor, qui peut influencer de manière significative sa réactivité chimique et son activité biologique. L'atome de fluor peut améliorer la stabilité, la lipophilie et la capacité du composé à interagir avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C19H22ClFN2O |
|---|---|
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H22ClFN2O/c1-3-23(4-2)18(14-9-5-7-11-16(14)20)13-22-19(24)15-10-6-8-12-17(15)21/h5-12,18H,3-4,13H2,1-2H3,(H,22,24) |
Clé InChI |
JMXYKWIAVXMPQD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(CNC(=O)C1=CC=CC=C1F)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11337472.png)
![7-(2,4-dimethoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11337475.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one](/img/structure/B11337483.png)
![4-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11337485.png)
![1-(3-acetylphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337503.png)
![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-(2-methylpropyl)-1H-benzimidazole](/img/structure/B11337508.png)

![N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-4-nitrobenzamide](/img/structure/B11337515.png)

![5-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337528.png)
methanone](/img/structure/B11337541.png)
![6-(3-bromo-4-methoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11337542.png)
